![molecular formula C19H20FN3O2S B10979570 3-(3-fluorobenzyl)-5-methyl-N-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B10979570.png)
3-(3-fluorobenzyl)-5-methyl-N-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-fluorobenzyl)-5-methyl-N-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core, a fluorobenzyl group, and a carboxamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
The synthesis of 3-(3-fluorobenzyl)-5-methyl-N-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide involves multiple steps, including the formation of the thieno[2,3-d]pyrimidine core and subsequent functionalization. One common synthetic route involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of ethyl 2-amino-6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylate with hydrazine hydrate . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
3-(3-fluorobenzyl)-5-methyl-N-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, especially with reagents like N-bromosuccinimide (NBS).
Cyclization: Intramolecular cyclization reactions can be employed to form additional ring structures.
Scientific Research Applications
This compound has shown potential in various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent targeting specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-fluorobenzyl)-5-methyl-N-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
When compared to similar compounds, 3-(3-fluorobenzyl)-5-methyl-N-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide stands out due to its unique structural features and potential biological activities. Similar compounds include:
Pyrrolopyrazine derivatives: Known for their wide range of biological activities.
Furo[2,3-b]pyridine and Furo[3,2-d]pyrimidine derivatives: Synthesized from ethyl 5-alkyl-1-amino-6,7,8,9-tetrahydrofuro[2,3-c]isoquinoline-2-carboxylates.
Properties
Molecular Formula |
C19H20FN3O2S |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
3-[(3-fluorophenyl)methyl]-5-methyl-N-(2-methylpropyl)-4-oxothieno[2,3-d]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C19H20FN3O2S/c1-11(2)8-21-17(24)16-12(3)15-18(26-16)22-10-23(19(15)25)9-13-5-4-6-14(20)7-13/h4-7,10-11H,8-9H2,1-3H3,(H,21,24) |
InChI Key |
SNXSRFYOTYZHDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C=N2)CC3=CC(=CC=C3)F)C(=O)NCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


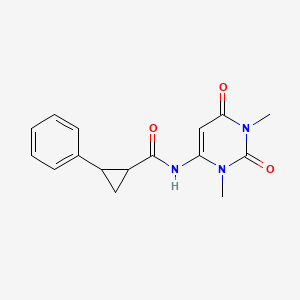
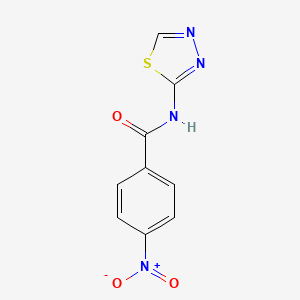
![Butyl 4-{[(4-nitrophenyl)sulfonyl]amino}benzoate](/img/structure/B10979511.png)
![4-cyano-N,N-diethyl-3-methyl-5-{[(4-nitrophenyl)carbonyl]amino}thiophene-2-carboxamide](/img/structure/B10979521.png)
![N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B10979529.png)
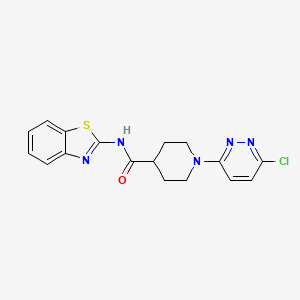
![N-[2-(4-methoxyphenyl)ethyl]-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B10979533.png)
![2'-(butan-2-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B10979536.png)
![6-[(3-Carbamoylthiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B10979542.png)
![N-(4-chlorobenzyl)-2-({4-ethyl-5-[2-(4-methylphenyl)cyclopropyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B10979544.png)
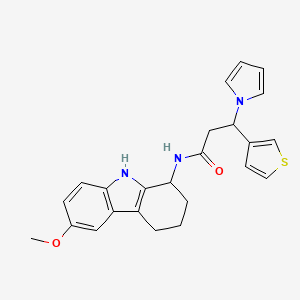
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(7-methoxy-1H-indol-1-yl)propanamide](/img/structure/B10979554.png)
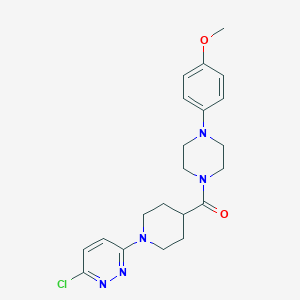
![2-fluoro-N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}benzamide](/img/structure/B10979559.png)
